molecular formula C13H19NO2 B14035167 ((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol

((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol

Cat. No.: B14035167
M. Wt: 221.29 g/mol
InChI Key: NFCNFNOOTWGKSR-AAEUAGOBSA-N
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Description

((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both benzyl and methyl groups on the morpholine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxal.

    Formation of Morpholine Ring: The key step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting benzylamine with methyl glyoxal under acidic or basic conditions.

    Reduction: The resulting intermediate is then reduced to obtain this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereoselectivity.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying enzyme-substrate interactions.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a promising candidate for drug design.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-Methionine sulfoximine: A compound with a similar chiral structure but different functional groups.

    (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone: Another chiral compound with a benzyl group.

Uniqueness

((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is unique due to its specific combination of benzyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[(2S,5S)-4-benzyl-5-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

NFCNFNOOTWGKSR-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CO[C@@H](CN1CC2=CC=CC=C2)CO

Canonical SMILES

CC1COC(CN1CC2=CC=CC=C2)CO

Origin of Product

United States

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